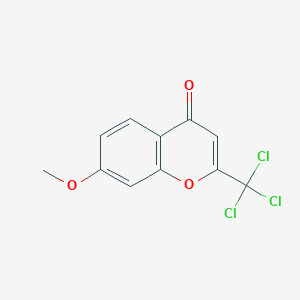

7-Methoxy-2-(trichloromethyl)chromen-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

7-Methoxy-2-(trichloromethyl)chromen-4-one is a chemical compound with the CAS Number: 255843-62-0 . It has a molecular weight of 293.53 and its IUPAC name is 7-methoxy-2-(trichloromethyl)-4H-chromen-4-one .

Molecular Structure Analysis

The molecular structure of this compound contains a total of 25 bonds; 18 non-H bonds, 8 multiple bonds, 1 rotatable bond, 2 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 ketone (aromatic), and 2 ethers (aromatic) .Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a melting point of 159-160 degrees Celsius .Scientific Research Applications

Synthesis and Medicinal Chemistry

7-Methoxy-2-(trichloromethyl)chromen-4-one derivatives have been explored in medicinal chemistry for their potential biological activities. A study focused on the synthesis of new oxadiazole derivatives containing the 2H-chromen-2-one moiety, revealing these compounds as potential antibacterial and antifungal agents. The research involved synthesizing a novel series of 7-methoxy-3-(5-substituted-1,2,4-oxadiazol-3-yl)-2H-chromen-2-ones and their evaluation for antimicrobial activities, highlighting the compound's significance in developing new therapeutic agents (Mahesh, Sanjeeva, Manjunath, & Venkata, 2022).

Photochromic Materials and Natural Products

Chromene derivatives, including those related to this compound, have found applications in the synthesis of photochromic materials and biologically active natural products. A study demonstrated the use of chromene chromium carbene complexes in synthesizing naphthopyran and naphthopyrandione units, which are integral to photochromic materials. This research underscores the utility of chromene derivatives in creating advanced materials with potential applications in various technological fields (Rawat, Prutyanov, & Wulff, 2006).

Organic Synthesis

The compound and its derivatives are also pivotal in organic synthesis, serving as key intermediates in the construction of complex molecules. For instance, the synthesis of 8-aryl-substituted coumarins, involving a Suzuki-Miyaura coupling of a furan-3-boronic acid with an 8-halocoumarin, highlights the versatility of chromen-4-one derivatives in organic synthesis. This method facilitates the synthesis of natural products with antileishmanial activity, showcasing the importance of these compounds in synthesizing biologically relevant molecules (Schmidt, Krehl, Kelling, & Schilde, 2012).

Molecular Docking and Structural Analysis

Chromene derivatives are subject to extensive structural and electronic analysis to understand their interaction with biological targets. A study on novel hybrid compounds containing pyrazole and coumarin cores, including 7-methoxy-2H-chromen-2-one derivatives, employed molecular docking, Hirshfeld surface analysis, and various spectroscopic techniques to elucidate the compound's structure and interactions. Such analyses are crucial for designing compounds with desired biological activities, demonstrating the compound's role in drug discovery and development (Sert, Gümüş, Gökce, Kani, & Koca, 2018).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name |

7-methoxy-2-(trichloromethyl)chromen-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7Cl3O3/c1-16-6-2-3-7-8(15)5-10(11(12,13)14)17-9(7)4-6/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPLSLEOFBMPIFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=O)C=C(O2)C(Cl)(Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7Cl3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,3-dimethylphenyl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2556787.png)

![7-(3,4-dimethoxyphenyl)-3-(4-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2556790.png)

![1-(3-fluorobenzyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2556796.png)

![(2E)-1-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidin-1-yl]-3-phenylprop-2-en-1-one](/img/structure/B2556797.png)

![3-(2-methoxyphenyl)-1-((6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)methyl)-1-(m-tolyl)urea](/img/structure/B2556798.png)

![3-allyl-5-(4-bromophenyl)-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/no-structure.png)

![Methyl phenyl[(propan-2-ylcarbamoyl)amino]acetate](/img/structure/B2556804.png)

![5-[(3,4-Dichlorophenyl)methyl]-1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2556807.png)